4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
Description
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and ester functionalities
Properties
Molecular Formula |
C22H16ClN3O6 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16ClN3O6/c23-18-6-2-1-5-17(18)22(28)32-16-11-9-15(10-12-16)13-24-25-21(27)14-31-20-8-4-3-7-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
KVTCJTNMEKYUSK-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps:
Formation of 2-nitrophenoxyacetic acid: This can be achieved by reacting 2-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-nitrophenoxyacetic acid is then acylated with hydrazine to form 2-[(2-nitrophenoxy)acetyl]hydrazine.
Condensation: The hydrazine derivative is then condensed with 4-formylphenyl 2-chlorobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Reduction of nitro group: Formation of 4-[(E)-{2-[(2-aminophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate.
Reduction of ester: Formation of the corresponding alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: Due to its complex structure, the compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biochemical pathways and interactions within cells.
Industry
Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Sensors: It can be used in the development of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism by which 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can participate in redox reactions, while the ester functionalities can undergo hydrolysis, releasing active intermediates.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester that is widely used in organic synthesis.
Acetylacetone: Another compound with keto-enol tautomerism, used in coordination chemistry.
Diketene: Used in the industrial production of acetoacetic acid derivatives.
Uniqueness
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides multiple sites for modification, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
